molecular formula C28H25N3O3S B2946229 N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 892281-39-9

N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2946229
CAS No.: 892281-39-9
M. Wt: 483.59
InChI Key: OYJRUTSOQVMBSW-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide features a benzofuropyrimidinone core linked to a thioacetamide moiety, with substituents at the 3-position (4-methylbenzyl) and the acetamide nitrogen (4-ethylphenyl). Its synthesis likely involves coupling a thiolated benzofuropyrimidinone intermediate with a chloroacetamide derivative, analogous to methods described in and .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-19-12-14-21(15-13-19)29-24(32)17-35-28-30-25-22-6-4-5-7-23(22)34-26(25)27(33)31(28)16-20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJRUTSOQVMBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Synthesis

The compound's structure can be described as a thioacetamide derivative, featuring a benzofuro-pyrimidine moiety. The synthesis generally involves several steps, including the formation of the benzofuro-pyrimidine core and subsequent functionalization to introduce the thioacetamide group.

General Synthetic Route

  • Formation of Benzofuro-Pyrimidine Core :
    • The initial step involves cyclization reactions that lead to the formation of the benzofuro-pyrimidine structure.
  • Thioacetylation :
    • The resulting intermediate undergoes thioacetylation to introduce the thiol group.
  • Final Acetylation :
    • The final product is obtained through acetylation, yielding N-(4-ethylphenyl)-2-thioacetamide derivatives.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant antimicrobial activity against various bacterial strains. This is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

Anticancer Activity

This compound has shown promise as an anticancer agent in vitro. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

This compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor-induced immunosuppression. By inhibiting IDO activity, it may enhance the efficacy of existing cancer therapies by restoring immune function against tumors.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibits cell wall synthesis
AnticancerInduces apoptosis via caspase activation
IDO InhibitionModulates immune response

Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that derivatives similar to this compound exhibited effective antimicrobial properties against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes.

Study 2: Anticancer Potential

Research conducted at a leading cancer research institute indicated that N-(4-ethylphenyl)-2-thioacetamide derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted its potential as a chemotherapeutic agent.

Study 3: Immune Modulation

In vivo studies have shown that IDO inhibitors can enhance T-cell responses in tumor-bearing mice models. This suggests that N-(4-ethylphenyl)-2-thioacetamide could be developed further for immunotherapy applications.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Compound A : 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()
  • Core Structure: Thieno[3,2-d]pyrimidinone vs. benzofuro[3,2-d]pyrimidinone.
  • Substituents : 3-methoxyphenyl (vs. 4-ethylphenyl) and benzyl (vs. 4-methylbenzyl).
  • Properties : Molecular weight 437.53 g/mol, predicted pKa 12.77 .
  • Key Differences: The thieno ring (sulfur-containing) may reduce aromatic π-stacking efficiency compared to the benzofuro core. Methoxy vs. ethyl groups alter electronic and steric profiles, impacting solubility and target binding.
Compound B : 2-{[3-(4-Ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()
  • Core Structure: Hexahydrobenzothienopyrimidine (saturated) vs. dihydrobenzofuropyrimidine.
  • Substituents : 4-ethoxyphenyl (core) and 4-methylphenyl (acetamide).
  • Ethoxy group enhances lipophilicity but may reduce metabolic stability.

Functional Group Variations

Compound C : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
  • Core: Simple pyrimidine vs. fused benzofuropyrimidinone.
  • Substituents : 4-methylpyridin-2-yl (vs. 4-ethylphenyl).
  • Synthesis : Prepared via thiol-chloroacetamide coupling, a method applicable to the target compound .
  • Lack of fused ring system reduces molecular complexity and binding affinity.

Pharmacokinetic and Physicochemical Properties

Parameter Target Compound Compound A Compound B
Molecular Weight (g/mol) ~450 (estimated) 437.53 ~460 (estimated)
Predicted pKa ~12 (benzofuro core) 12.77 Not reported
Lipophilicity High (4-methylbenzyl) Moderate (methoxy) High (ethoxy)
Synthetic Route Thioacetamide coupling Thiol-chloroacetamide Multi-step cyclization

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